molecular formula C22H29N3O3 B2676409 8-(Cyclohexanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021212-29-2

8-(Cyclohexanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Numéro de catalogue: B2676409
Numéro CAS: 1021212-29-2
Poids moléculaire: 383.492
Clé InChI: RHYXUYLTIMTWKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(Cyclohexanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, which has been identified as a novel, selective chemotype for the delta opioid receptor (DOR) . This chemotype represents a significant advancement in DOR research as it is structurally distinct from previously failed clinical candidates like SNC80, which are associated with adverse effects such as seizures and rapid tachyphylaxis (tolerance) . Compounds in this class are characterized by their selectivity for DOR over a panel of 167 other GPCRs and a slightly biased signaling profile toward G-protein pathways over β-arrestin recruitment . This G-protein bias is of high research interest as it may lead to therapeutic effects, such as anti-allodynia in inflammatory pain models, with a potentially improved adverse effect profile compared to earlier DOR agonists . The core hydantoin (imidazolidine-2,4-dione) structure is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a wide range of bioactivities . This product is intended for research purposes only, specifically for investigating novel pathways in neurology, analgesia, and GPCR biology. Warning: This product is for research use only and is not intended for diagnostic or therapeutic use in humans.

Propriétés

IUPAC Name

8-(cyclohexanecarbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c26-19(18-9-5-2-6-10-18)24-15-12-22(13-16-24)20(27)25(21(28)23-22)14-11-17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYXUYLTIMTWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Cyclohexanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: This involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the Cyclohexanecarbonyl Group: This step typically involves acylation reactions using cyclohexanecarbonyl chloride in the presence of a base such as triethylamine.

    Addition of the Phenethyl Group: This can be achieved through nucleophilic substitution reactions, where a phenethyl halide reacts with the spirocyclic intermediate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of corresponding ketones or alcohols.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Halides and nucleophiles like sodium azide (NaN₃) or thiols can be used under appropriate conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenethyl group can yield phenylacetaldehyde or phenylacetic acid, while reduction of the carbonyl groups can produce corresponding alcohols.

Applications De Recherche Scientifique

Biological Activities

Research has indicated that 8-(Cyclohexanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown promising results in reducing cell viability in assays against breast cancer and leukemia cell lines.
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial effects against both gram-positive and gram-negative bacteria. Its efficacy varies depending on the bacterial strain and concentration tested.
  • Chemokine Receptor Modulation : According to patent literature, compounds similar to 8-(Cyclohexanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have been explored for their ability to modulate chemokine receptor activity, indicating potential applications in inflammatory diseases and immune response modulation .

Case Studies

Several studies have documented the applications and effects of 8-(Cyclohexanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:

  • Anticancer Study :
    • A study published in Molecular Sciences examined the effects of this compound on MCF7 breast cancer cells. Results indicated a significant reduction in cell proliferation at concentrations above 10 µM over 48 hours .
  • Antimicrobial Efficacy :
    • In a comparative study assessing various derivatives for antimicrobial activity, 8-(Cyclohexanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .

Mécanisme D'action

The compound exerts its effects primarily through interaction with delta opioid receptors. These receptors are part of the G-protein coupled receptor (GPCR) family and play a role in modulating pain and mood. The binding of the compound to these receptors activates intracellular signaling pathways, leading to analgesic effects .

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 8

The 8-position of the triazaspiro[4.5]decane-2,4-dione scaffold is critical for modulating lipophilicity, steric bulk, and electronic properties. Key analogs include:

Compound Name Substituent at Position 8 Molecular Formula Yield (%) Melting Point (°C) Key Properties/Activities
8-Benzyl (TRI-BE) Benzyl C₁₈H₁₇N₃O₂ N/A N/A Inhibits prostate cancer cell migration/invasion
8-(2-Ethoxyethyl) 2-Ethoxyethyl C₁₂H₂₁N₃O₃ 54 154–155 IR peaks: 3330 (N-H), 1730/1700 (C=O)
8-(3-Ethoxypropyl) 3-Ethoxypropyl C₁₄H₂₅N₃O₃ 35 185–186 (HCl salt) Viscous oil; IR: 1722 cm⁻¹ (C=O)
8-Acetyl Acetyl C₉H₁₃N₃O₃ N/A N/A Molecular weight: 211.2; CAS 28936-91-6
Target Compound Cyclohexanecarbonyl C₂₁H₂₅N₃O₃ N/A N/A Hypothesized enhanced lipophilicity

Key Observations :

  • The cyclohexanecarbonyl group in the target compound introduces a bulky aliphatic substituent, likely increasing lipophilicity compared to smaller groups like acetyl or ethoxyalkyl chains. This could enhance membrane permeability and metabolic stability .
  • TRI-BE (8-benzyl) demonstrates biological activity in cancer models, suggesting that aromatic substituents at position 8 may confer receptor-binding advantages .

Substituent Variations at Position 3

Notable analogs include:

Compound Name Substituent at Position 3 Molecular Formula Key Features
3-Phenethyl (Target Compound) Phenethyl C₂₁H₂₅N₃O₃ Aromatic chain; potential π-π interactions
3-Methyl Methyl C₈H₁₃N₃O₂ Smaller substituent; HCl salt (m.p. 185–186°C)
3-(4-Fluorophenyl)methyl 4-Fluorobenzyl C₂₂H₂₀FN₃O₅ Electron-withdrawing fluorine; logP 2.12
3-(3-Chlorophenyl) 3-Chlorophenyl-piperazine-propyl C₂₄H₂₆ClN₅O₂ Designed for serotonin/dopamine receptor binding

Key Observations :

  • Fluorinated or chlorinated analogs (e.g., 4-fluorobenzyl in ) may improve target selectivity due to halogen bonding, a feature absent in the target compound.

Activité Biologique

8-(Cyclohexanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of triazaspiro compounds, which have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H24N4O2
  • Molecular Weight : 320.40 g/mol
  • CAS Number : 13451-00-8

The biological activity of 8-(Cyclohexanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is primarily linked to its interaction with various receptors and enzymes in the body. Research indicates that compounds with a similar triazaspiro structure can inhibit mitochondrial permeability transition pore (mPTP) opening, which is crucial in preventing myocardial cell death during reperfusion injury in myocardial infarction models .

Pharmacological Effects

  • Cardioprotective Effects :
    • In studies involving myocardial infarction models, this compound has shown promise in reducing apoptotic rates and improving cardiac function when administered during reperfusion .
    • It preserves mitochondrial ATP content while interacting with the ATP synthase complex, indicating a protective role against energy depletion in cardiac tissues .
  • Antiviral Activity :
    • Related compounds have been investigated for their antiviral properties by modulating the CCR5 receptor ligand interactions, suggesting potential applications in treating viral infections .
  • Neuropharmacological Potential :
    • The compound's structure suggests possible interactions with δ-opioid receptors (DORs), which are implicated in various neurological disorders. Preliminary findings indicate that similar compounds may exhibit anti-allodynic effects in pain models .

Case Studies and Research Findings

StudyFindings
Myocardial Infarction ModelDemonstrated decreased apoptotic rates and improved cardiac function upon administration during reperfusion .
Antiviral Activity AssessmentShowed modulation of CCR5 receptor interactions, indicating potential use in antiviral therapies .
Neuropharmacological ScreeningIdentified as a DOR agonist with potential efficacy in reducing pain responses in animal models .

Q & A

How can the synthetic yield and purity of this spirocyclic compound be optimized?

Methodological Answer:

  • Protection/Deprotection Strategy : Use Boc (tert-butoxycarbonyl) protection for amine groups to prevent side reactions during synthesis. Deprotection is achieved with HCl in dioxane (4 hours, room temperature), followed by neutralization with sodium carbonate .
  • Coupling Reactions : React the deprotected amine with sulfonyl chlorides or acid chlorides (e.g., cyclohexanecarbonyl chloride) in dichloromethane (DCM) using triethylamine as a base (16 hours, room temperature) .
  • Purification : Employ silica gel column chromatography with DCM/methanol (9:1) to isolate the product. Monitor reaction progress via TLC .
  • Solvent Optimization : For alkylation steps, use DMF with potassium carbonate under reflux (25–80°C) to enhance reaction efficiency .

What advanced analytical techniques are critical for structural confirmation and regiochemical analysis?

Methodological Answer:

  • X-ray Crystallography : Resolve the spirocyclic core and substituent orientation using single-crystal diffraction (e.g., monoclinic P21/c space group, β = 94.46°) .
  • Multinuclear NMR : Assign protons and carbons via ¹H/¹³C NMR (e.g., δ 9.00 ppm for NH in DMSO-d₆) and confirm carbonyl groups (C=O) via IR (1,670 cm⁻¹) .
  • Elemental Analysis : Verify purity (>95%) and stoichiometry through combustion analysis (e.g., C 58.78%, H 5.10%, N 8.51%) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., m/z 489.9 [M⁺]) .

How should structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer:

  • Substituent Variation : Modify the cyclohexanecarbonyl group with electron-withdrawing (e.g., 4-chlorophenylsulfonyl) or electron-donating (e.g., 4-methoxyphenyl) groups to assess pharmacological effects .
  • Biological Assays : Test anticonvulsant activity using maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) models. Correlate activity with logP values and steric parameters .
  • Quantitative SAR (QSAR) : Apply computational models to predict binding affinities based on substituent electronic properties (e.g., Hammett constants) .

How can discrepancies between in vitro and in vivo pharmacological data be resolved?

Methodological Answer:

  • Bioavailability Analysis : Measure solubility (e.g., in PBS) and permeability (Caco-2 assays) to identify absorption limitations. Use LC-MS to quantify plasma concentrations .
  • Metabolite Profiling : Identify Phase I/II metabolites via liver microsome incubations. Compare with in vivo samples to detect rapid metabolism .
  • Dose Optimization : Adjust dosing regimens based on pharmacokinetic parameters (e.g., AUC, t₁/₂) derived from rodent studies .

What computational tools are effective for predicting reaction pathways or binding modes?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to explore intermediates and transition states. ICReDD’s workflow integrates these with experimental validation .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with 5-HT receptors) using AMBER or GROMACS. Analyze binding free energies (MM-PBSA) .
  • Virtual Screening : Dock derivatives into target proteins (e.g., NMDA receptors) with AutoDock Vina to prioritize synthesis .

What protocols ensure compound stability during storage and handling?

Methodological Answer:

  • Storage Conditions : Store at +4°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH, 14 days) and monitor purity via HPLC .
  • Handling : Use PPE (gloves, goggles) and avoid dust generation. Work in fume hoods with HEPA filters .

How can regioselectivity challenges in derivatization be addressed?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer reactions to specific positions (e.g., N-8 vs. N-3) .
  • Steric Control : Use bulky reagents (e.g., 2-chlorobenzyl carbamate) to favor less hindered sites .
  • Spectroscopic Monitoring : Track regiochemistry via NOESY NMR to confirm substituent orientation .

What strategies resolve ambiguities in spectral data interpretation?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to correlate proton and carbon signals, resolving overlapping peaks .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to assign carbonyl resonances unambiguously .
  • Cross-Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.